molecular formula C31H21N3S B15336889 10-(4-(Diphenylamino)phenyl)-10H-phenothiazine-2-carbonitrile

10-(4-(Diphenylamino)phenyl)-10H-phenothiazine-2-carbonitrile

Cat. No.: B15336889
M. Wt: 467.6 g/mol
InChI Key: WWATXZXZSLCGCZ-UHFFFAOYSA-N
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Description

10-(4-(Diphenylamino)phenyl)-10H-phenothiazine-2-carbonitrile is a complex organic compound belonging to the phenothiazine family. This compound features a phenothiazine core with a diphenylamino group at the 4-position and a cyano group at the 2-position. Phenothiazines are known for their diverse applications in fields such as chemistry, biology, medicine, and industry due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-(Diphenylamino)phenyl)-10H-phenothiazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of diphenylamine with phenothiazine derivatives under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or chloroform, with a catalyst like aluminum chloride to facilitate the formation of the phenothiazine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of phenothiazine derivatives with higher oxidation states.

  • Reduction: Production of reduced phenothiazine derivatives.

  • Substitution: Introduction of various functional groups at different positions on the phenothiazine ring.

Scientific Research Applications

Chemistry: This compound is used as a precursor in the synthesis of other phenothiazine derivatives, which are valuable in organic synthesis and material science.

Biology: Phenothiazine derivatives have been studied for their biological activity, including antimicrobial and antifungal properties.

Medicine: Some phenothiazine derivatives are used in pharmaceuticals for their antipsychotic and antihistaminic effects.

Industry: The compound's unique electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism by which 10-(4-(Diphenylamino)phenyl)-10H-phenothiazine-2-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The diphenylamino group acts as an electron donor, while the cyano group serves as an electron acceptor, facilitating redox reactions. These interactions can modulate biological processes and influence the compound's biological activity.

Comparison with Similar Compounds

  • 4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

  • 4-Diphenylamino-phenyl substituted pyrazine: Exhibits nonlinear optical properties and acidochromism.

Uniqueness: 10-(4-(Diphenylamino)phenyl)-10H-phenothiazine-2-carbonitrile stands out due to its phenothiazine core, which imparts unique electronic and structural properties not found in other similar compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its significance.

Properties

Molecular Formula

C31H21N3S

Molecular Weight

467.6 g/mol

IUPAC Name

10-[4-(N-phenylanilino)phenyl]phenothiazine-2-carbonitrile

InChI

InChI=1S/C31H21N3S/c32-22-23-15-20-31-29(21-23)34(28-13-7-8-14-30(28)35-31)27-18-16-26(17-19-27)33(24-9-3-1-4-10-24)25-11-5-2-6-12-25/h1-21H

InChI Key

WWATXZXZSLCGCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C#N

Origin of Product

United States

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